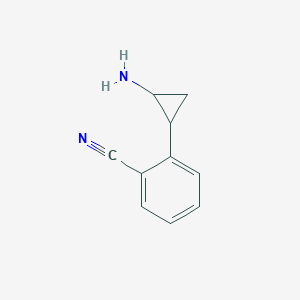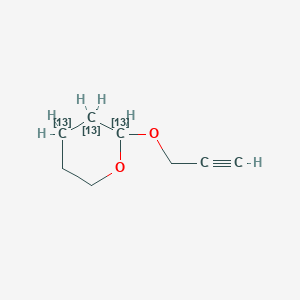
2-(2-Aminocyclopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminocyclopropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminocyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under specific conditions. For instance, the reaction can be catalyzed by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminocyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(2-Aminocyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
Cyclopropylamine: Contains a cyclopropyl ring with an amino group but lacks the benzonitrile moiety.
2-(1-Aminocyclopropyl)benzonitrile: A structural isomer with the amino group attached to a different position on the cyclopropyl ring
Uniqueness
2-(2-Aminocyclopropyl)benzonitrile is unique due to the combination of the cyclopropyl ring and the benzonitrile group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-(2-aminocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2 |
Clé InChI |
KMRHLDAWJXRMBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)

![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)





